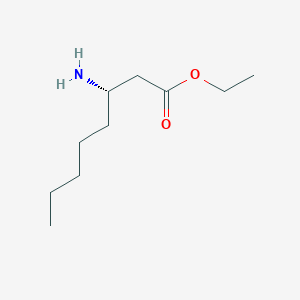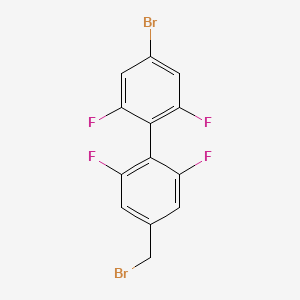
(3-Cyanophenyl)(3-fluorophenyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyanophenyl)(3-fluorophenyl)borinic acid is an organoboron compound that features both a cyanophenyl and a fluorophenyl group attached to a borinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanophenyl)(3-fluorophenyl)borinic acid typically involves the reaction of 3-cyanophenylboronic acid with 3-fluorophenylboronic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Cyanophenyl)(3-fluorophenyl)borinic acid can undergo various types of chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to form boronic acid derivatives.
Reduction: The cyanophenyl group can be reduced to form aminophenyl derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
(3-Cyanophenyl)(3-fluorophenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Medicine: Could be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the synthesis of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (3-Cyanophenyl)(3-fluorophenyl)borinic acid in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The cyanophenyl and fluorophenyl groups provide electronic and steric effects that can influence the reactivity and selectivity of the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
3-Cyanophenylboronic acid: Similar structure but lacks the fluorophenyl group.
3-Fluorophenylboronic acid: Similar structure but lacks the cyanophenyl group.
Phenylboronic acid: Lacks both the cyanophenyl and fluorophenyl groups.
Uniqueness
(3-Cyanophenyl)(3-fluorophenyl)borinic acid is unique due to the presence of both cyanophenyl and fluorophenyl groups, which provide distinct electronic and steric properties. These properties can enhance the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
872495-67-5 |
|---|---|
Molecular Formula |
C13H9BFNO |
Molecular Weight |
225.03 g/mol |
IUPAC Name |
(3-cyanophenyl)-(3-fluorophenyl)borinic acid |
InChI |
InChI=1S/C13H9BFNO/c15-13-6-2-5-12(8-13)14(17)11-4-1-3-10(7-11)9-16/h1-8,17H |
InChI Key |
ZPJJDLPOSRJIAC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C#N)(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)
![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)
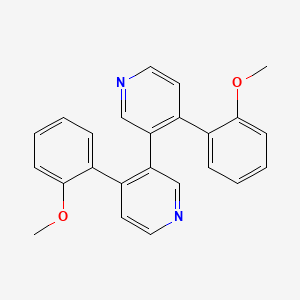
![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)

![1-[([1,1'-Biphenyl]-4-yl)methyl]-1H-indole](/img/structure/B12587697.png)
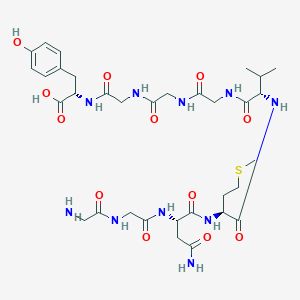

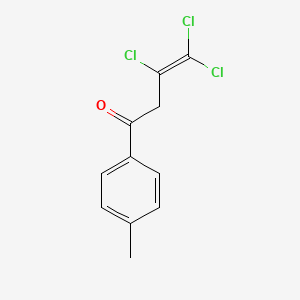
![Methanesulfonic acid--3-[(triphenylmethyl)sulfanyl]propan-1-ol (1/1)](/img/structure/B12587719.png)
![N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12587725.png)
![4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one](/img/structure/B12587728.png)
